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molecular formula C10H10O2 B126574 5-Hydroxy-1-tetralone CAS No. 28315-93-7

5-Hydroxy-1-tetralone

Cat. No. B126574
M. Wt: 162.18 g/mol
InChI Key: YPPZCRZRQHFRBH-UHFFFAOYSA-N
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Patent
US08163781B2

Procedure details

To a mixture of 1,5-dihydroxynaphthalene (25.0 g, 156 mmol) in isopropanol (150 mL) and an aqueous (40 mL) solution of sodium hydroxide (6.3 g, 157 mmol) was added 10% palladium on carbon (3.9 g) at room temperature. The reaction mixture was put under 100 psi hydrogen in a Parr autoclave (from Parr Instrument Company) at 80° C. for 20 hours. After being cooled to room temperature, the reaction mixture was filtered through a pad of Celite® (a diatomite filter from World Minerals Inc.), and then washed with isopropanol (200 mL). The combined filtrates were treated with charcoal at 50° C. for 1 hour, and then were filtered through a pad of Celite® (diatomite filter). Isopropanol was removed, and the resulting solution was adjusted to a pH of about 2 by the slow addition of concentrated hydrochloric acid, during which a solid precipitate appeared. The solid was collected, and washed with water (100 mL×2), and then dried under high vacuum at 50° C. to give 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (15.0 g, 60%) as a dark brown solid, which was used in the next step without further purification. MS cald. (calculated) for C10H10O2 162, obsd. (observed) 163 [(M+H)+].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[H][H]>C(O)(C)C.[Pd]>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][CH2:9][CH2:8][C:7]2=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=CC2=C(C=CC=C12)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
6.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.9 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of Celite® (a diatomite
FILTRATION
Type
FILTRATION
Details
filter from World Minerals Inc
WASH
Type
WASH
Details
), and then washed with isopropanol (200 mL)
ADDITION
Type
ADDITION
Details
The combined filtrates were treated with charcoal at 50° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
were filtered through a pad of Celite® (diatomite filter)
CUSTOM
Type
CUSTOM
Details
Isopropanol was removed
ADDITION
Type
ADDITION
Details
the resulting solution was adjusted to a pH of about 2 by the slow addition of concentrated hydrochloric acid, during which a solid precipitate
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water (100 mL×2)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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